molecular formula C12H11ClN2O B13713000 2-(Benzyloxy)-3-chloropyridin-4-amine

2-(Benzyloxy)-3-chloropyridin-4-amine

Cat. No.: B13713000
M. Wt: 234.68 g/mol
InChI Key: TZWQLQQNKFOXMX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloropyridin-4-amine is a pyridine derivative characterized by a benzyloxy group at position 2, a chlorine atom at position 3, and an amine group at position 2. This compound’s structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-2-phenylmethoxypyridin-4-amine

InChI

InChI=1S/C12H11ClN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)

InChI Key

TZWQLQQNKFOXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)N

Origin of Product

United States

Preparation Methods

Direct Synthesis from 2-Chloropyridine Derivatives

A common approach involves starting from 2-chloropyridine or its derivatives:

This method is supported by the synthesis of related compounds such as 4-(Benzyloxy)-2-chloropyridin-3-amine, which shares structural similarity and synthetic logic with 2-(Benzyloxy)-3-chloropyridin-4-amine.

Use of 2-Benzyloxypyridine Intermediates

2-Benzyloxypyridine intermediates serve as versatile precursors:

  • Preparation of 2-benzyloxypyridine by reacting benzyl alcohol with 2-chloropyridine in the presence of potassium hydroxide at reflux in toluene yields the benzyloxy-substituted pyridine with high efficiency (up to 97% yield).
  • This intermediate can then be subjected to further functionalization, including amination or chlorination, to yield the target compound.

Benzylation via 2-Benzyloxy-1-methylpyridinium Triflate

An innovative benzylation method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent:

  • 2-Benzyloxypyridine is methylated in situ with methyl triflate to generate the active pyridinium salt.
  • This reagent then transfers the benzyl group to nucleophiles such as alcohols or amines under mild, neutral conditions.
  • This method avoids harsh acidic or basic conditions and is compatible with sensitive functional groups.

Though this method is primarily for benzyl ether synthesis, it provides a mild and efficient route to install benzyloxy groups on pyridine derivatives, which can be further elaborated to the amine-substituted target compound.

Detailed Preparation Methodology

Preparation of 2-Benzyloxypyridine

Reagents Conditions Yield Notes
Benzyl alcohol, 2-chloropyridine, KOH Reflux in toluene, 1 hour 97% No need for 18-crown-6; azeotropic removal of water
  • The reaction involves heating benzyl alcohol and 2-chloropyridine with potassium hydroxide in toluene.
  • The base promotes nucleophilic substitution of the chlorine by the benzyl alkoxide.
  • The product 2-benzyloxypyridine is isolated by filtration and purification.

Amination to Introduce the 4-Amino Group

While specific literature for the exact amination step on 2-(Benzyloxy)-3-chloropyridin-4-amine is limited, typical methods include:

These methods can be adapted depending on the substitution pattern and sensitivity of the benzyloxy group.

In Situ Generation of Benzyl Transfer Reagent

Step Reagents & Conditions Outcome
N-Methylation of 2-benzyloxypyridine Methyl triflate, toluene, 0 °C to 90 °C, 24 h Formation of 2-benzyloxy-1-methylpyridinium triflate (active benzyl donor)
Benzylation of nucleophile Alcohol or amine substrate, MgO base, toluene or trifluorotoluene solvent Benzylated product in good to excellent yields
  • This method allows benzylation under neutral conditions, compatible with acid- and base-sensitive groups.
  • The active reagent is formed in situ, simplifying the procedure and avoiding isolation.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct nucleophilic substitution 2-Chloropyridine, benzyl alcohol KOH, toluene, reflux High yield of benzyloxy intermediate; simple Requires further amination step
Palladium-catalyzed amination Halogenated benzyloxypyridine Pd catalyst, amine source, base, solvent Mild conditions, selective amination Requires expensive catalysts
Benzylation via pyridinium salt 2-Benzyloxypyridine, methyl triflate MgO base, toluene or trifluorotoluene, heating Neutral conditions, compatible with sensitive groups Limited to benzylation step; amination separate

Chemical Reactions Analysis

Types of Reactions: MFCD32702018 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in its molecular structure, which can interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32702018 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from the reactions of MFCD32702018 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of MFCD32702018 involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

Compound Name CAS Number Substituents (Positions) Similarity Score Key Features
2-(Benzyloxy)-3-chloropyridin-4-amine Not Provided 2-benzyloxy, 3-Cl, 4-NH₂ Reference Amine at 4; bulky benzyloxy at 2
2-(Benzyloxy)-6-chloropyridine 29449-73-8 2-benzyloxy, 6-Cl 0.89 No amine; Cl at 6 vs. 3 in target compound
5-Chloro-4-fluoropyridin-2-amine 1393574-54-3 5-Cl, 4-F, 2-NH₂ 0.81 Halogen (F) at 4; Cl at 5 vs. 3
4-Bromo-2-chloropyridin-3-amine 239137-39-4 4-Br, 2-Cl, 3-NH₂ 0.75 Br at 4; NH₂ at 3 vs. 4 in target

Reactivity and Electronic Effects

This positioning may favor electrophilic aromatic substitution at electron-deficient positions .

Halogen Influence: The 3-chloro substituent in the target compound likely deactivates the pyridine ring, directing further reactions to meta/para positions.

Benzyloxy vs. Bromo Groups : The benzyloxy group (electron-donating via resonance) in the target compound may stabilize adjacent positive charges, unlike bromo substituents in 4-Bromo-2-chloropyridin-3-amine, which act as leaving groups in SNAr reactions .

Research Findings and Limitations

Synthetic Challenges : The benzyloxy group in the target compound may complicate purification compared to simpler halogenated analogs (e.g., 4-Fluoropyridin-2-amine, CAS 1211537-08-4), which exhibit higher purity in commercial samples .

Thermal Stability : Benzyloxy-containing compounds (e.g., CAS 29449-73-8) often exhibit lower melting points than bromo/chloro derivatives due to reduced symmetry, suggesting similar behavior in the target compound .

Data Gaps: Limited experimental data (e.g., solubility, logP) for the target compound necessitate extrapolation from structural analogs, introducing uncertainty in pharmacokinetic predictions.

Q & A

Q. What are the optimized synthetic routes for 2-(Benzyloxy)-3-chloropyridin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a benzyloxy group can be introduced via a Williamson ether synthesis using 3-chloro-4-aminopyridine and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key optimizations include:

  • Stoichiometry: A 1.2:1 molar ratio of benzyl bromide to pyridine derivative minimizes side products.
  • Catalysis: Adding catalytic KI improves benzylation efficiency .
  • Workup: Vacuum filtration and sequential washing with water/methanol yield >85% purity .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(Benzyloxy)-3-chloropyridin-4-amine?

Methodological Answer:

  • ¹H/¹³C-NMR: Assign peaks using DMSO-d₆ (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and the benzyloxy CH₂ group (δ ~5.1 ppm) .
  • FTIR: Confirm ether (C-O-C stretch at ~1260 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functionalities .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₂ClN₂O: 247.0634) .

Q. How can solubility challenges for this compound be addressed in biological assays?

Methodological Answer:

  • Solvent Selection: Use DMSO for stock solutions (up to 50 mM), but ensure <1% DMSO in aqueous buffers to avoid cytotoxicity .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) to enhance aqueous solubility while retaining activity .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during functionalization of the pyridine ring?

Methodological Answer:

  • Directing Groups: Utilize the amine at position 4 to guide electrophilic substitution. For example, Pd-catalyzed C-H activation at position 5 can be achieved using the amine as a directing group .
  • Protection/Deprotection: Temporarily protect the amine with a Boc group to direct chlorination or benzylation to specific positions .

Q. How does 2-(Benzyloxy)-3-chloropyridin-4-amine interact with biological targets?

Methodological Answer:

  • Docking Studies: Computational models suggest the benzyloxy group occupies hydrophobic pockets in kinase targets (e.g., CSNK1E), while the chloro group enhances binding via halogen bonding .
  • Structure-Activity Relationships (SAR): Replace the benzyloxy group with trifluoromethyl to improve metabolic stability, as seen in analogous pyridines .

Q. What are the stability concerns under acidic/basic conditions, and how are they managed?

Methodological Answer:

  • Acidic Conditions: The benzyloxy group is susceptible to cleavage in strong acids (e.g., HCl). Use mild acids (e.g., acetic acid) during synthesis .
  • Basic Conditions: The amine may undergo hydrolysis. Stabilize by storing under inert gas (N₂/Ar) at −20°C .

Q. How can contradictory data on reaction yields be resolved?

Data Contradiction Analysis:

Method Yield Key Variables Source
Benzylation in DMF/K₂CO₃78%12 h reflux, KI catalyst
Microwave-assisted92%150°C, 30 min, TBAB phase-transfer catalyst
Resolution: Higher yields in microwave synthesis are attributed to rapid heating and reduced side reactions. Replicate conditions with controlled temperature gradients.

Q. What substituent modifications enhance bioactivity while retaining core pharmacophores?

Methodological Answer:

  • Electron-Withdrawing Groups: Replace 3-Cl with CF₃ to improve target affinity (e.g., IC₅₀ reduced from 12 µM to 3.5 µM in kinase assays) .
  • Heterocyclic Replacements: Substitute pyridine with pyrimidine to modulate π-π stacking interactions, as demonstrated in antimicrobial studies .

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